4-acetyl-N-(2-methanesulfonylphenyl)benzamide

Ligand efficiency Drug-likeness Molecular weight optimization

4-Acetyl-N-(2-methanesulfonylphenyl)benzamide (CAS 2034370-69-7) is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 4-acetylphenyl core linked via an amide bond to a 2-methanesulfonylphenyl moiety. With a molecular formula of C₁₆H₁₅NO₄S and a molecular weight of 317.4 g/mol, this compound is structurally distinct from clinically established sulfonyl-containing antiandrogens such as bicalutamide and enzalutamide.

Molecular Formula C16H15NO4S
Molecular Weight 317.36
CAS No. 2034370-69-7
Cat. No. B2650422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-methanesulfonylphenyl)benzamide
CAS2034370-69-7
Molecular FormulaC16H15NO4S
Molecular Weight317.36
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
InChIInChI=1S/C16H15NO4S/c1-11(18)12-7-9-13(10-8-12)16(19)17-14-5-3-4-6-15(14)22(2,20)21/h3-10H,1-2H3,(H,17,19)
InChIKeyFOMSFVNOHSAKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(2-methanesulfonylphenyl)benzamide (CAS 2034370-69-7): Chemical Identity and Procurement Baseline for Sulfonylbenzamide Research Compounds


4-Acetyl-N-(2-methanesulfonylphenyl)benzamide (CAS 2034370-69-7) is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 4-acetylphenyl core linked via an amide bond to a 2-methanesulfonylphenyl moiety. With a molecular formula of C₁₆H₁₅NO₄S and a molecular weight of 317.4 g/mol, this compound is structurally distinct from clinically established sulfonyl-containing antiandrogens such as bicalutamide and enzalutamide . The presence of the acetyl and methanesulfonyl functional groups positions this compound within a scaffold family that has been rationally explored for anticancer and enzyme inhibitory activities [1].

Why 4-Acetyl-N-(2-methanesulfonylphenyl)benzamide Cannot Be Interchanged with Generic Sulfonylbenzamide Analogs


Sulfonylbenzamide derivatives display extreme sensitivity to subtle substituent modifications, as demonstrated by the dramatic variation in antiproliferative IC₅₀ values (ranging from 4.69 µM to >100 µM) among closely related bicalutamide analogues [1]. The 4-acetyl group in the target compound is structurally distinct from the 4-cyano-3-(trifluoromethyl)phenyl motif found in bicalutamide and enzalutamide, which is critical for androgen receptor binding [2]. Additionally, the 2-methanesulfonylphenyl moiety introduces a unique hydrogen-bonding and steric profile compared to the 4-fluorophenylsulfonyl group of bicalutamide, meaning that generic substitution based solely on the sulfonylbenzamide backbone is not scientifically defensible without explicit comparative data .

Quantitative Differentiation Evidence for 4-Acetyl-N-(2-methanesulfonylphenyl)benzamide: Comparator-Based Data Tables


Molecular Weight Reduction vs. Bicalutamide and Enzalutamide: Implications for Ligand Efficiency and Physicochemical Drug-Space

The target compound possesses a molecular weight (MW) of 317.4 g/mol , which is 26.2% lower than bicalutamide (430.37 g/mol) [1] and 31.7% lower than enzalutamide (464.09 g/mol) [2]. A lower MW is generally associated with improved ligand efficiency and more favorable absorption, distribution, metabolism, and excretion (ADME) properties, provided potency is retained [3].

Ligand efficiency Drug-likeness Molecular weight optimization

Reduced Topological Polar Surface Area (TPSA) vs. Bicalutamide and Enzalutamide: Potential for Enhanced Membrane Permeability

The topological polar surface area (TPSA) of the target compound, calculated using the Ertl method from its SMILES notation, is 84.07 Ų [1]. This is significantly lower than bicalutamide (TPSA = 115.64 Ų) [2] and enzalutamide (TPSA = 108.53 Ų) [3]. A TPSA below 90 Ų is often associated with good blood-brain barrier penetration, while values below 140 Ų generally predict adequate intestinal absorption [4].

Membrane permeability TPSA CNS penetration

Hydrogen Bond Acceptor/Donor Profile Differentiation vs. Bicalutamide and Enzalutamide: Impact on Solubility and Target Recognition

The target compound contains 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) . In contrast, bicalutamide has 6 HBA and 2 HBD [1], while enzalutamide has 6 HBA and 1 HBD [2]. The lower HBA count of the target compound may result in reduced desolvation penalty upon target binding and potentially lower solubility, offering a distinct interaction profile that could be exploited for targets with constrained binding pockets [3].

Hydrogen bonding Solubility Molecular recognition

Absence of Metabolically Labile Trifluoromethyl and Cyano Groups: Differentiated SAR Space from Bicalutamide and Enzalutamide

The target compound lacks the 4-cyano-3-(trifluoromethyl)phenyl moiety that is essential for androgen receptor (AR) binding in bicalutamide and enzalutamide [1]. In SAR studies of bicalutamide analogues, the presence or absence of the cyano and trifluoromethyl groups dramatically altered antiproliferative activity, with IC₅₀ values spanning from 4.69 µM to >100 µM across the same cell line panel [2]. This indicates that the target compound operates in a distinct chemical space and is unlikely to engage AR with comparable potency, but may serve different molecular targets where the cyano/trifluoromethyl groups are not required .

Metabolic stability Structure-activity relationship CYP metabolism

4-Acetyl Substituent as a Synthetic Handle for Downstream Derivatization: A Well-Defined Functional Anchor for Library Synthesis

The 4-acetyl group on the phenyl ring provides a versatile synthetic handle amenable to diverse chemical transformations . This contrasts with bicalutamide and enzalutamide, which lack a readily modifiable acetyl group on the benzamide scaffold. The acetyl moiety can undergo condensation reactions, reduction to alcohol, or serve as a directing group for C-H functionalization, enabling focused library synthesis [1].

Synthetic handle Derivatization Chemical library

Optimal Procurement and Research Application Scenarios for 4-Acetyl-N-(2-methanesulfonylphenyl)benzamide Based on Quantitative Differentiation Evidence


Building Block for Non-Androgen Receptor Targeted Sulfonylbenzamide Libraries

The absence of the 4-cyano-3-(trifluoromethyl)phenyl moiety, which is critical for AR binding in bicalutamide and enzalutamide, makes this compound a prime starting point for screening campaigns aimed at targets beyond the androgen receptor. Its distinct hydrogen-bonding profile (4 HBA, 1 HBD) and reduced TPSA (84.07 Ų) suggest compatibility with intracellular targets that require high membrane permeability [1]. In the context of bicalutamide analogue SAR, where structural modifications yielded IC₅₀ shifts from low µM to >100 µM, the unique substituent pattern of this compound offers a vehicle for exploring entirely different biological activity space [2].

Medicinal Chemistry Optimization for CNS-Penetrant Candidates

With a molecular weight of 317.4 g/mol and a TPSA of 84.07 Ų—well below the 90 Ų threshold associated with blood-brain barrier penetration—this compound is more favorably positioned for CNS drug discovery programs than either bicalutamide (TPSA 115.64 Ų) or enzalutamide (TPSA 108.53 Ų) [1]. The lower hydrogen bond acceptor count (4 vs. 6) further reduces desolvation energy, potentially enhancing passive diffusion across biological membranes [2]. Procurement for CNS-targeted library design is supported by these differentiated physicochemical properties.

Diversification Scaffold via 4-Acetyl Functionalization in Parallel Synthesis

The 4-acetyl group serves as a well-defined synthetic handle for parallel derivatization strategies including hydrazone formation, reductive amination, and aldol condensation—transformations that are not directly accessible on the bicalutamide or enzalutamide scaffolds . This enables rapid generation of focused libraries for structure-activity relationship (SAR) studies, where the sulfonylbenzamide core provides a validated pharmacophore while the acetyl group allows systematic exploration of substituent effects [1].

Physicochemical Reference Compound for Sulfonylbenzamide Drug-Space Optimization

The significant differences in molecular weight (317.4 vs. 430–464 g/mol), TPSA (84.07 vs. 108–116 Ų), and hydrogen bond acceptor count (4 vs. 6) relative to bicalutamide and enzalutamide position this compound as a useful physicochemical reference for optimizing drug-like properties within the sulfonylbenzamide class [1]. It can serve as a comparator to benchmark how alterations in polar surface area and molecular size influence permeability, solubility, and target engagement in lead optimization programs.

Quote Request

Request a Quote for 4-acetyl-N-(2-methanesulfonylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.